phosphoric acid

説明

特性

CAS番号 |

825629-43-4 |

|---|---|

分子式 |

H6O8P2 |

分子量 |

195.99 g/mol |

IUPAC名 |

phosphoric acid |

InChI |

InChI=1S/2H3O4P/c2*1-5(2,3)4/h2*(H3,1,2,3,4) |

InChIキー |

QVLTXCYWHPZMCA-UHFFFAOYSA-N |

正規SMILES |

OP(=O)(O)O.OP(=O)(O)O |

製品の起源 |

United States |

準備方法

Wet Process: Dominance in Fertilizer-Grade Production

The wet process accounts for 90–95% of global phosphoric acid production , favored for its cost-effectiveness in manufacturing fertilizer-grade acid. The core reaction involves treating phosphate rock (Ca₅(PO₄)₃F/OH) with sulfuric acid (H₂SO₄), yielding this compound and calcium sulfate (gypsum):

$$

\text{Ca}5(\text{PO}4)3\text{F} + 5\text{H}2\text{SO}4 + 10\text{H}2\text{O} \rightarrow 3\text{H}3\text{PO}4 + 5\text{CaSO}4\cdot2\text{H}2\text{O} + \text{HF} \quad

$$

Dihydrate Process

Hemihydrate Process

Double-Stage Processes

- Hemi-Dihydrate (HDH) : Combines hemihydrate crystallization (first stage) with dihydrate conversion (second stage), achieving 52–54% P₂O₅ with minimal P₂O₅ loss.

- Di-Hemihydrate (DHH) : Reverse of HDH, yielding 44–46% P₂O₅ .

Table 1: Wet Process Variants Comparison

| Parameter | Dihydrate | Hemihydrate | Hemi-Dihydrate |

|---|---|---|---|

| P₂O₅ Concentration | 26–32% | 40–52% | 52–54% |

| Gypsum P₂O₅ Loss | 2–4% | 0.5–1.5% | <0.5% |

| Energy Consumption | Moderate | High | High |

| Corrosion Resistance | Low | High | High |

Thermal Process: High-Purity Acid for Specialty Applications

The thermal process, though energy-intensive, produces 85–90% H₃PO₄ with ultra-low impurities, suitable for food, pharmaceuticals, and electronics.

Key Steps

- Phosphorus Production : Phosphate rock is reduced with coke in an electric arc furnace (~1500°C):

$$

\text{Ca}5(\text{PO}4)3\text{F} + 18\text{C} + 9\text{SiO}2 \rightarrow 3\text{P}2 + 18\text{CO} + 5\text{CaSiO}3 + \text{CaF}_2 \quad

$$ - Combustion and Hydration : Elemental phosphorus is burned to P₂O₅, then hydrated:

$$

\text{P}4 + 5\text{O}2 \rightarrow 2\text{P}2\text{O}5 \quad \text{(Combustion)}

$$

$$

\text{P}2\text{O}5 + 3\text{H}2\text{O} \rightarrow 2\text{H}3\text{PO}_4 \quad \text{(Hydration)} \quad

$$

Purification Techniques for Wet Process Acid

Wet process acid contains impurities (e.g., Cd, Al, F) requiring purification for non-fertilizer uses.

Solvent Extraction

Nanofiltration

Emerging Methods and Innovations

Dry Kiln Process

Environmental and Economic Considerations

Wet Process Challenges

化学反応の分析

リン酸は、次のようなさまざまなタイプの化学反応を起こします。

-

酸塩基反応: : リン酸は最大3つのプロトン(H⁺)を供与できるため、三塩基酸です。 塩基と反応して、3種類の塩、すなわち二水素リン酸塩(H₂PO₄⁻)、水素リン酸塩(HPO₄²⁻)、リン酸塩(PO₄³⁻)を生成します。 {_svg_4}. [ \text{H}3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]

-

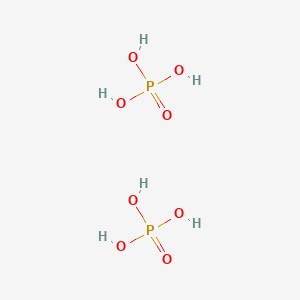

脱水反応: : 適切な条件下で、リン酸分子は相互作用して、水の損失を伴うより大きな分子を形成することができます。 たとえば、2分子のリン酸から二リン酸(H₄P₂O₇)が生成されます。 {_svg_5}. [ 2\text{H}3\text{PO}_4 \rightarrow \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

科学的研究の応用

Phosphoric acid is a versatile compound with a wide array of applications across various industries, including agriculture, food, metal treatment, and pharmaceuticals . Its properties as an acid, pH adjuster, and metal treatment agent contribute to its diverse uses .

Data Table: Demand for this compound by Application (2006)

| Application | Demand (thousands of tons) | Main Phosphate Derivatives |

|---|---|---|

| Soaps and detergents | 1836 | STPP |

| Food industry | 309 | STPP (Na~5~P~3~O~10~), SHMP, TSP, SAPP, SAlP, MCP, DSP (Na~2~HPO~4~), H~3~PO~4~ |

| Water treatment | 164 | SHMP, STPP, TSPP, MSP (NaH~2~PO~4~), DSP |

| Toothpastes | 68 | DCP (CaHPO~4~), IMP, SMFP |

| Other applications | 287 | STPP (Na~3~P~3~O~9~), TCP, APP, DAP, zinc phosphate (Zn~3~(PO~4~)~2~), aluminium phosphate (AlPO~4~), H~3~PO~4~ |

Metal Treatment and Rust Removal

This compound is utilized to treat metal and remove rust, creating a stable phosphate layer that prevents further corrosion and prepares the surface for painting or coating . This is particularly useful in the automotive, aerospace, and construction sectors, where the longevity of metal components is crucial .

Innovations in Road Construction

Phosphogypsum (PG), a by-product of this compound production, is being explored for use in road construction . Studies cover the valorization of PG, examining its unique properties, conservation of resources, performance, and resilience . Pilot projects in countries like Morocco have shown the potential of using PG in road building, with an emphasis on environmental commitment and regulatory compliance .

Prebiotic Oligopeptide Synthesis

作用機序

リン酸は、主にプロトンを供与してリン酸イオンを形成する能力によって効果を発揮します。 これらのイオンは、さまざまな分子標的や経路と相互作用することができます。 . たとえば、歯科における用途では、リン酸は歯の表面をエッチングして、歯科材料の接着性を高めるための粗面を作成します。 生物系では、リン酸イオンは、アデノシン三リン酸(ATP)や他のリン酸化化合物に見られるように、エネルギーの移動と貯蔵に重要な役割を果たします。 .

類似化合物との比較

Table 1: Chemical and Functional Comparison

| Compound | Formula | pKa (1st) | Key Applications |

|---|---|---|---|

| This compound | H₃PO₄ | 2.15 | Dentistry, food, fertilizers |

| Sulfuric Acid | H₂SO₄ | -3 | Industrial catalysts, batteries |

| Citric Acid | C₆H₈O₇ | 3.13 | Food preservation, cosmetics |

| Metathis compound | HPO₃ | ~1.0 | Laboratory intermediate |

Table 2: Dental Adhesive Performance

| Etching Agent | Bond Strength (MPa) | Gap-Free Margins (%) |

|---|---|---|

| 37% this compound | 26.3 ± 1.8 | 92.5 |

| Self-Etching Primer | 21.9–34.0 | 91.2–93.0 |

Key Research Findings

- Antioxidant Synergism : this compound and glyphosate enhance L-DOPA’s antioxidant capacity via similar mechanisms (synergy ratio <2.0) .

- Industrial Synthesis : Acyl phosphates and triesters show high reactivity in aromatic ketone synthesis, with yields >80% .

- Health Impacts : Chronic this compound intake correlates with kidney disease and reduced bone density, akin to natural phosphate compounds in meat/dairy .

Q & A

Q. How can the acid-base properties of phosphoric acid (H₃PO₄) be exploited in buffer solution preparation for biological studies?

this compound is triprotic, with three dissociation constants (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3). Researchers can prepare buffers in distinct pH ranges (e.g., near pKa₂ for physiological studies) by adjusting the ratio of H₃PO₄ to its conjugate bases (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Methodologically, use titration curves and pH meters to validate buffer capacity, and reference NIST thermodynamic data for precise calculations .

Q. What analytical techniques are recommended for quantifying trace metal impurities in this compound samples?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are preferred for detecting metals like iron, aluminum, or cadmium. Pre-concentration steps, such as chelation or solvent extraction, may enhance sensitivity. For example, iron removal via chemical precipitation (e.g., using sulfides or hydroxides) can be optimized using factorial designs to minimize co-precipitation of this compound .

Q. How should this compound be handled safely in laboratory settings to prevent occupational hazards?

Follow NIOSH guidelines: use fume hoods for vapor control, wear acid-resistant PPE (gloves, goggles), and maintain pH-neutral spill kits. Chronic exposure risks include dental erosion and respiratory irritation. Regularly monitor airborne concentrations using OSHA-compliant sensors .

Q. What are the standard methods for assessing this compound stability in long-term storage studies?

Conduct periodic analyses via ion chromatography (IC) or titration to track changes in concentration and impurity levels (e.g., sulfate or fluoride ions). Accelerated stability studies can apply elevated temperatures (40–60°C) and humidity, with data interpreted using Arrhenius models .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound’s role in synthesizing activated carbon for environmental applications?

Design a Central Composite Design (CCD) with factors like this compound impregnation ratio (0.5–1.5 w/w), activation temperature (400–800°C), and time (30–120 min). Measure responses (surface area, pore volume) and fit a quadratic model to identify optimal conditions. For example, higher impregnation ratios enhance porosity but may require trade-offs in yield .

Q. What experimental design strategies resolve co-elution of ascorbic and erythorbic acids in HPLC-UV methods using this compound mobile phases?

Apply a fractional factorial design (2⁴) to test factors: column temperature, acetonitrile percentage, flow rate, and injection volume. Use peak resolution and asymmetry as responses. Center points help estimate experimental error. Optimized conditions might involve lower temperatures (e.g., 25°C) and gradient elution with 0.1% this compound .

Q. How does a full factorial design improve desulphation efficiency in industrial this compound purification?

Evaluate four factors: initial H₂SO₄ concentration (10–50 g/L), BaCO₃ dosage (5–20 g/L), temperature (60–90°C), and reaction time (30–120 min). Minimize residual sulfate (response variable) via linear regression. Interactions between BaCO₃ and temperature often dominate; higher BaCO₃ reduces sulfate but increases sludge formation .

Q. What advanced purification techniques address trace organic contaminants in electronic-grade this compound?

Compare layer-by-layer nanofiltration (e.g., acid-stable membranes with <1 nm pores) against crystallization-based methods. Nanofiltration achieves >99% rejection of organics but requires pre-filtration to avoid membrane fouling. Crystallization (using seed crystals and controlled cooling rates) enhances purity but may incur higher energy costs .

Q. How do mixture designs enhance extraction efficiency of bioactive compounds using this compound-based solvents?

For chlorogenic acid extraction, apply a Central Composite Rotatable Design (CCRD) with ethanol concentration (60–80%) and disodium phosphate (DSP) ratio (0.1–0.3 M). This compound (pH adjuster) stabilizes phenolic compounds. Model extraction yield (%) and validate with ANOVA; optimal conditions often balance solvent polarity and ionic strength .

Methodological Notes

- Data Contradictions : and both use factorial designs but differ in objectives (chromatography vs. desulphation). Prioritize factor selection based on domain-specific interactions.

- Safety vs. Efficiency : While higher this compound concentrations improve activation in carbon synthesis (), safety protocols () must mitigate corrosion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。